molecular formula C10H12N2 B1398067 1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1398067
M. Wt: 160.22 g/mol
InChI Key: NKQHAMUKPGGNBW-UHFFFAOYSA-N
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Description

“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.


Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-pyrrolo[2,3-c]pyridine” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Scientific Research Applications

Biological Activity

1-Isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives demonstrate a broad spectrum of pharmacological properties, making them significant for developing new compounds. They have been particularly studied as analgesic and sedative agents. Research also indicates their potential in treating diseases of the nervous and immune systems. Moreover, these derivatives exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthesis and Chemical Properties

Various methods for synthesizing 1H-pyrrolo[2,3-b]pyridines have been explored, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds have shown reactivity in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. The synthesis process has also led to the discovery of unexpected products, underscoring the complexity and versatility of these compounds (Herbert & Wibberley, 1969).

Application in ACC1 Inhibition

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ACC1 inhibitors. These compounds have shown effectiveness in reducing the concentration of malonyl-CoA in cancer models, suggesting their potential as therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Cytotoxicity Studies

Cytotoxicity studies involving 1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been conducted, particularly in the context of titanocene compounds. These studies are crucial for understanding the potential medical applications and limitations of these compounds (Mendez et al., 2011).

Electronic and Optical Applications

The derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored for their electronic and optical properties. Their potential in applications like organic light-emitting diodes (OLEDs) has been studied, indicating a broader scope of use beyond pharmaceuticals (Li et al., 2016).

properties

IUPAC Name

1-propan-2-ylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHAMUKPGGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260354
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

1221153-83-8
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
A number of indole-3-glyoxylamides have previously been reported as tubulin polymerization inhibitors, although none has yet been successfully developed clinically. We report here a …
Number of citations: 51 pubs.acs.org

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